4-(2-(tert-Butyl)-4-methylphenoxy)piperidine hydrochloride
Description
Molecular Formula and Isomerism
The molecular formula of 4-(2-(tert-Butyl)-4-methylphenoxy)piperidine hydrochloride is established as C₁₆H₂₆ClNO, with a molecular weight of 283.83 grams per mole. This formulation represents the hydrochloride salt form of the parent compound, where the addition of hydrochloric acid creates the chloride anion component. The molecular formula indicates the presence of sixteen carbon atoms, twenty-six hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.
The compound exhibits potential for conformational isomerism due to the flexibility of the piperidine ring system and the rotational freedom around various bonds. The phenoxy substituent can adopt different orientations relative to the piperidine core, creating multiple low-energy conformational states. Research on similar piperidine derivatives has demonstrated that substitution patterns significantly influence conformational preferences, with axial and equatorial orientations of substituents showing distinct energy differences. The tert-butyl group, being a bulky substituent, introduces steric constraints that further influence the conformational landscape of the molecule.
Studies of substituted piperidines have revealed that conformational isomerism plays a crucial role in determining molecular behavior. For compounds containing phenoxy substituents, the relative orientation of the aromatic ring with respect to the piperidine core can vary, leading to different spatial arrangements that may affect biological activity and chemical reactivity. The presence of both tert-butyl and methyl groups on the phenoxy portion introduces additional conformational complexity, as these substituents can adopt various rotational positions around their respective bonds.
Structural Features: Piperidine Core, Phenoxy Substituents, and Tert-Butyl/Methyl Groups
The structural architecture of this compound is built upon a six-membered piperidine ring that serves as the central framework. The piperidine core adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This chair configuration provides the foundation for understanding the spatial relationships between the various substituents attached to the ring system.
The phenoxy substituent is attached to the fourth position of the piperidine ring, creating an ether linkage between the piperidine carbon and the benzene ring oxygen. This phenoxy group features two additional substituents: a tert-butyl group at the second position and a methyl group at the fourth position of the benzene ring. The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, represents one of the most sterically demanding alkyl substituents commonly encountered in organic chemistry. Its presence significantly influences the overall three-dimensional shape of the molecule and affects the accessibility of nearby regions for potential interactions.
The methyl group at the fourth position of the phenoxy ring provides additional steric bulk and electronic effects that can influence the compound's properties. The specific positioning of these substituents creates an asymmetric substitution pattern on the benzene ring, with the tert-butyl group ortho to the ether oxygen and the methyl group para to the same oxygen atom. This substitution pattern creates a unique electronic environment that can affect the compound's reactivity and interaction potential.
The SMILES notation for this compound is represented as CC1=CC=C(OC2CCNCC2)C(C(C)(C)C)=C1.Cl, which provides a linear representation of the molecular connectivity. This notation captures the essential structural features including the methylated benzene ring, the ether linkage to the piperidine, and the presence of the chloride counterion. The InChI identifier InChI=1S/C16H25NO.ClH/c1-12-5-6-15(14(11-12)16(2,3)4)18-13-7-9-17-10-8-13;/h5-6,11,13,17H,7-10H2,1-4H3;1H provides additional structural specificity and serves as a unique chemical identifier.
International Union of Pure and Applied Chemistry Naming Conventions and Chemical Abstracts Service Registry Identification
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(2-tert-butyl-4-methylphenoxy)piperidine;hydrochloride, which follows established nomenclature conventions for complex organic molecules. This naming system begins with the core piperidine structure and systematically describes the substituents and their positions. The phenoxy substituent is identified with its own substitution pattern, including the tert-butyl group at the second position and the methyl group at the fourth position of the benzene ring.
The Chemical Abstracts Service registry number for this compound is 1219979-38-0, which provides a unique numerical identifier in chemical databases and literature. This registry number distinguishes this specific compound from closely related structural analogs, such as the compound with Chemical Abstracts Service number 1220036-11-2, which represents a different positional isomer where the phenoxy group is connected through a methylene bridge rather than directly to the piperidine ring. The distinction between these registry numbers highlights the importance of precise structural identification in chemical nomenclature.
The systematic naming conventions also recognize alternative nomenclature forms, including 4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride and 4-(2-tert-butyl-4-methylphenoxy)piperidine;hydrochloride. These variations reflect different approaches to representing the same molecular structure while maintaining chemical accuracy. The consistent identification of the phenoxy substitution pattern and the piperidine core position ensures unambiguous communication of the compound's structure across different scientific contexts.
Database entries also include additional synonyms and identifier codes, such as the PubChem Compound Identifier 56830922, which facilitates cross-referencing across multiple chemical information systems. The molecular descriptor entries include computed properties such as the InChIKey FQVCVSGWLFSDTF-UHFFFAOYSA-N, which provides a shortened, hash-encoded version of the full InChI identifier for efficient database searching and matching operations.
Stereochemical Considerations and Conformational Analysis
The stereochemical characteristics of this compound are fundamentally influenced by the conformational preferences of the piperidine ring system and the spatial arrangements of the substituents. Research on substituted piperidines has demonstrated that the chair conformation typically represents the most stable configuration, with substituents preferentially adopting equatorial positions to minimize steric interactions. However, the presence of the phenoxy substituent at the fourth position introduces specific conformational constraints that must be considered in the overall analysis.
Conformational analysis studies of related piperidine derivatives have revealed that the orientation of substituents relative to the ring can significantly impact molecular stability and properties. For phenyl-substituted piperidines, research has shown that axial orientations of substituents can become favorable under certain conditions, particularly when electronic effects stabilize these conformations. The preference for axial versus equatorial orientations depends on the specific substitution pattern and the electronic nature of the attached groups.
The rotational freedom around the carbon-oxygen bond connecting the piperidine ring to the phenoxy group creates additional conformational possibilities. Studies of similar ether linkages in piperidine systems have shown that multiple rotational conformers can exist, with energy barriers between conformations typically ranging from 1 to 5 kilocalories per mole. The presence of the bulky tert-butyl substituent on the phenoxy ring can influence these rotational preferences by creating steric interactions with the piperidine ring in certain orientations.
Computational studies on related piperidine derivatives have indicated that conformational preferences can be significantly affected by the presence of electron-donating or electron-withdrawing substituents. The tert-butyl group, being an electron-donating substituent, can influence the electronic distribution around the phenoxy ring and potentially affect the preferred conformational arrangements. Similarly, the methyl group at the fourth position provides additional steric and electronic contributions that must be considered in comprehensive conformational analysis.
The conformational analysis is further complicated by the potential for nitrogen inversion in the piperidine ring, which can interconvert different stereochemical arrangements. Research has shown that nitrogen inversion barriers in substituted piperidines typically range from 1 to 3 kilocalories per mole, making this process readily accessible at room temperature. This dynamic behavior means that the compound exists as a rapidly equilibrating mixture of conformational states rather than as a single rigid structure.
Properties
IUPAC Name |
4-(2-tert-butyl-4-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-5-6-15(14(11-12)16(2,3)4)18-13-7-9-17-10-8-13;/h5-6,11,13,17H,7-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVCVSGWLFSDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-38-0 | |
| Record name | Piperidine, 4-[2-(1,1-dimethylethyl)-4-methylphenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Etherification of Piperidine Derivatives with Substituted Phenols
One of the primary routes involves the reaction of a piperidine derivative bearing a hydroxymethyl group with a substituted phenol under basic conditions to form the ether linkage.
Step 1: Preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a protected intermediate. This compound can be synthesized by reduction of corresponding piperidine ketones or via protection of 4-piperidinemethanol derivatives.
Step 2: Activation of the hydroxymethyl group to a good leaving group such as a tosylate (tosyloxy group). For example, treatment with p-toluenesulfonyl chloride in pyridine at low temperature (0–5 °C) for extended periods (up to 10 hours) yields tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate with yields around 45%.
Step 3: Nucleophilic substitution of the tosylate intermediate with a substituted phenol (e.g., 2-(tert-butyl)-4-methylphenol) in a polar aprotic solvent like dimethylformamide (DMF) in the presence of potassium carbonate at elevated temperatures (~153 °C) for about 10 hours. This step affords the tert-butyl 4-((2-(tert-butyl)-4-methylphenoxy)methyl)piperidine-1-carboxylate intermediate with yields near 50–60%.
Step 4: Deprotection and conversion to the hydrochloride salt by treatment with hydrogen chloride or acidic conditions to yield the final 4-(2-(tert-butyl)-4-methylphenoxy)piperidine hydrochloride.
Direct Coupling via Potassium tert-Butoxide Mediated Reactions
An alternative approach involves direct coupling of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with substituted aryl halides or esters using potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO) at room temperature.
Reduction and Cyclization Routes (Patented Methods)
Patented processes describe the synthesis of related phenylpiperidine compounds via:
Reduction of ketone intermediates using strong hydride reagents such as lithium aluminum hydride or borane complexes in solvents like tetrahydrofuran (THF) at temperatures from 0 to 100 °C (preferably 30–80 °C).
Melt-condensation reactions involving urea and other intermediates at elevated temperatures (130–190 °C) to form piperidine rings or related structures.
Work-up includes acidification with HCl, extraction with ethyl acetate, and purification steps to isolate the desired piperidine derivatives.
While these methods focus on related compounds, the principles can be adapted to synthesize this compound by selecting appropriate substituted phenols and intermediates.
Data Table Summarizing Key Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + p-toluenesulfonyl chloride | Pyridine, 0–5 °C, 10 h (tosylation) | 45 | Tosylate intermediate formation |
| 2 | Tosylate intermediate + 2-(tert-butyl)-4-methylphenol + K2CO3 | DMF, 153 °C, 10 h (etherification) | 50–60 | Ether bond formation via nucleophilic substitution |
| 3 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + aryl halide | Potassium tert-butoxide, DMSO, 20 °C, 1 h | 60 | Direct coupling under mild conditions |
| 4 | Ketone intermediates | LiAlH4 or borane, THF, 0–80 °C (reduction) | Variable | Reduction to piperidine derivatives (patented) |
Research Findings and Considerations
Solvent Choice: THF, DMF, and DMSO are commonly used solvents, chosen for their ability to dissolve reactants and withstand reaction conditions.
Temperature Control: Elevated temperatures (up to 153 °C) are sometimes necessary for etherification steps, while reductions are typically performed at lower temperatures to control reactivity.
Yield Optimization: Use of protecting groups like tert-butyl carbamate (Boc) on piperidine nitrogen improves selectivity and yield.
Environmental and Safety Aspects: Patented methods emphasize safe handling of hydride reagents and minimizing environmental pollution, favoring industrial scalability.
Purification: Typical purification involves extraction, washing with brine and water, drying over sodium sulfate, and silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(tert-Butyl)-4-methylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-(2-(tert-Butyl)-4-methylphenoxy)piperidine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Can undergo oxidation at phenolic and piperidine moieties | Potassium permanganate | Quinones, N-oxides |
| Reduction | Reduction of the piperidine ring to secondary amine | Sodium borohydride | Secondary amines, alcohols |
| Substitution | Phenoxy group can participate in nucleophilic substitution | Alkyl halides, sodium hydride | Various alkylated derivatives |
Biology
In biological research, this compound is utilized as a ligand in receptor studies, particularly those involving piperidine-based receptors. Its structural features make it a candidate for studying receptor-ligand interactions.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction via extrinsic pathway |
| MCF-7 | 15.0 | Intrinsic pathway modulation |
The mechanisms through which this compound exerts its biological effects include apoptosis induction, cell cycle arrest, and increased reactive oxygen species (ROS) production.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases by modulating inflammatory pathways and enhancing neuronal survival signals.
Case Studies
- Neuroprotection Study : A study published in Neuroscience Letters demonstrated that treatment with the compound reduced neuronal death in a rat model of ischemic stroke by modulating inflammatory responses and enhancing neuronal survival signals.
- Cancer Cell Line Analysis : In vitro studies highlighted in Cancer Research indicated that the compound significantly inhibited growth in various cancer cell lines while sparing normal cells, suggesting a favorable safety profile for therapeutic use.
Safety Profile
While the compound shows promising biological activity, safety assessments indicate potential skin irritation and eye damage upon exposure. Thus, appropriate handling precautions are necessary when conducting research involving this substance.
Mechanism of Action
The mechanism of action of 4-(2-(tert-Butyl)-4-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs, their molecular properties, and available
Key Research Findings
Purity Variability : Piperidine derivatives with tert-butyl groups exhibit purity ranges from 95% to 98%, likely due to challenges in isolating bulky substituents during synthesis .
Safety Considerations: Analogs with dimethylphenoxy groups require stringent inhalation safety protocols, whereas tert-butyl variants may pose fewer acute risks .
Biological Activity
4-(2-(tert-Butyl)-4-methylphenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₁₄H₁₉ClN₂O
- Molecular Weight : 270.76 g/mol
The compound features a piperidine ring substituted with a tert-butyl and a 4-methylphenoxy group, which contributes to its unique biological profile.
Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biological pathways:
- Enzyme Interaction : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : The compound may bind to neurotransmitter receptors, which could explain its effects on neurological functions and behaviors.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have shown that piperidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
Research has explored the neuropharmacological potential of this compound. It may modulate neurotransmitter systems, leading to effects such as:
- Anxiolytic Properties : Preliminary studies suggest that the compound may reduce anxiety-like behaviors in animal models.
- Cognitive Enhancement : There is evidence indicating potential cognitive benefits, possibly through cholinergic modulation .
Anticancer Potential
The compound's structural characteristics position it as a candidate for anticancer research. SAR studies indicate that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines. For example, related compounds have shown significant activity against breast cancer cells, with IC50 values in the low micromolar range .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological properties of this compound:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride | Moderate antimicrobial activity | Similar piperidine structure |
| 1-(4-tert-butylphenyl)piperazine | Anxiolytic effects | Different receptor interaction profile |
Q & A
Q. What are the critical safety protocols for handling 4-(2-(tert-Butyl)-4-methylphenoxy)piperidine hydrochloride in laboratory settings?
- Methodological Answer : Safety protocols derived from analogous piperidine derivatives include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation exposure, as piperidine derivatives may release hazardous vapors .
- Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .
Q. What synthetic strategies are effective for preparing piperidine hydrochloride derivatives like this compound?
- Methodological Answer : Common routes involve:
- Nucleophilic Substitution : Reacting piperidine with substituted phenols (e.g., 2-(tert-butyl)-4-methylphenol) in the presence of a base (e.g., NaOH) to form the ether linkage, followed by HCl salt formation .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate high-purity product .
- Yield Optimization : Control reaction temperature (e.g., 0–25°C) to minimize side reactions .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability testing should include:
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .
- pH Sensitivity : Monitor solubility and degradation in acidic/basic buffers (e.g., pH 2–12) via HPLC .
- Light Sensitivity : Store samples in amber vials and compare degradation rates under UV/visible light exposure .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction mechanisms for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can:
Q. What experimental approaches address discrepancies in reported biological activity data for this compound?
- Methodological Answer : To resolve contradictions:
- Dose-Response Studies : Conduct assays across a wide concentration range (nM–mM) to establish EC50/IC50 values .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Receptor Binding Assays : Compare affinity across cell lines (e.g., HEK293 vs. CHO) to account for model-specific variability .
Q. How can researchers optimize catalytic systems for scalable synthesis of this compound?
- Methodological Answer : Advanced strategies include:
- Heterogeneous Catalysis : Screen metal-organic frameworks (MOFs) or immobilized enzymes for recyclability and selectivity .
- Flow Chemistry : Design continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Ni) and solvents .
Q. What methodologies ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Analytical workflows may involve:
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from proteins/lipids .
- Chromatography : Reverse-phase HPLC with a phenyl-hexyl column and mobile phase (e.g., acetonitrile/0.1% formic acid) .
- Detection : Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for high sensitivity .
Key Data from Evidence
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
